Methyl 4-(acetyloxy)but-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)but-2-enoate can be synthesized through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where ethylene oxide and acraldehyde react in the presence of phosphine reagents to form an olefine aldehyde alcohol. This intermediate then undergoes acylation with an acetylation reagent to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available raw materials such as ethylene oxide and acraldehyde. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(acetyloxy)but-2-enoate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-(acetyloxy)but-2-enoate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit MenB, an enzyme involved in the menaquinone biosynthesis pathway in bacteria. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), which then binds to the enzyme’s active site, disrupting its function .
Comparison with Similar Compounds
Methyl 4-(acetyloxy)but-2-enoate can be compared with other similar compounds such as:
Properties
CAS No. |
98272-71-0 |
---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 4-acetyloxybut-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3 |
InChI Key |
CLHZAAANKSXSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC=CC(=O)OC |
Origin of Product |
United States |
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